Fmoc-4-fluoro-L-phenylalanine
Overview
Description
Fmoc-4-fluoro-L-phenylalanine is a standard building block for the introduction of 4-fluorophenylalanine residues by Fmoc SPPS . It is also known as Fmoc-Phe (4-F)-OH, N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-fluoro-L-phenylalanine .
Synthesis Analysis
The synthesis of Fmoc-4-fluoro-L-phenylalanine involves a methodology reported in C-H Activation . Enzymatic synthesis of fluorinated compounds has gained attention, and among all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .Molecular Structure Analysis
The empirical formula of Fmoc-4-fluoro-L-phenylalanine is C24H20FNO4 . Its molecular weight is 405.42 . The SMILES string is OC(=O)C@Hcc1)NC(=O)OCC2c3ccccc3-c4ccccc24 .Chemical Reactions Analysis
Fmoc-4-fluoro-L-phenylalanine is suitable for Fmoc solid-phase peptide synthesis . It was introduced in collaboration with Yu and coworkers in reflection to a methodology reported in C-H Activation .Physical And Chemical Properties Analysis
Fmoc-4-fluoro-L-phenylalanine appears as a white solid . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Fmoc-4-fluoro-L-phenylalanine is a derivative of phenylalanine . It’s used in the field of peptide synthesis . This compound was introduced in collaboration with Yu and coworkers in reflection to a methodology reported in C-H Activation . It’s also used as a pharmaceutical intermediate .
Fmoc-4-fluoro-L-phenylalanine is a derivative of phenylalanine and has several applications in scientific research . Here are some additional applications:
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Peptide Synthesis : Fmoc-4-fluoro-L-phenylalanine is used in the field of peptide synthesis . Peptides are short chains of amino acids that are linked together, and they play a crucial role in many biological processes. In peptide synthesis, Fmoc-4-fluoro-L-phenylalanine can be used to introduce a fluorine atom into a peptide chain, which can alter the peptide’s properties in various ways.
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C-H Activation : This compound was introduced in collaboration with Yu and coworkers in reflection to a methodology reported in C-H Activation . C-H activation is a type of reaction where a carbon-hydrogen bond is broken and replaced with a carbon-X bond (where X is any atom other than hydrogen). This can be used to create new compounds with different properties.
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Pharmaceutical Intermediate : Fmoc-4-fluoro-L-phenylalanine is also used as a pharmaceutical intermediate . An intermediate is a substance produced during the middle stages of a chemical reaction and is capable of reacting further to produce the desired end product. In the pharmaceutical industry, intermediates are often used in the synthesis of active pharmaceutical ingredients (APIs).
Fmoc-4-fluoro-L-phenylalanine is a derivative of phenylalanine and has several applications in scientific research . Here are some additional applications:
-
Peptide Synthesis : Fmoc-4-fluoro-L-phenylalanine is used in the field of peptide synthesis . Peptides are short chains of amino acids that are linked together, and they play a crucial role in many biological processes. In peptide synthesis, Fmoc-4-fluoro-L-phenylalanine can be used to introduce a fluorine atom into a peptide chain, which can alter the peptide’s properties in various ways.
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C-H Activation : This compound was introduced in collaboration with Yu and coworkers in reflection to a methodology reported in C-H Activation . C-H activation is a type of reaction where a carbon-hydrogen bond is broken and replaced with a carbon-X bond (where X is any atom other than hydrogen). This can be used to create new compounds with different properties.
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Pharmaceutical Intermediate : Fmoc-4-fluoro-L-phenylalanine is also used as a pharmaceutical intermediate . An intermediate is a substance produced during the middle stages of a chemical reaction and is capable of reacting further to produce the desired end product. In the pharmaceutical industry, intermediates are often used in the synthesis of active pharmaceutical ingredients (APIs).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUMACXMEZBPJG-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370321 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-fluoro-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Phe(4-F)-OH | |
CAS RN |
169243-86-1 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-fluoro-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fmoc-L-4-Fluorophenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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